molecular formula C6H12O2 B1426910 (1S)-1-(oxolan-3-yl)ethan-1-ol CAS No. 1372904-08-9

(1S)-1-(oxolan-3-yl)ethan-1-ol

Cat. No. B1426910
M. Wt: 116.16 g/mol
InChI Key: ARDSHQRPKXPELC-ZBHICJROSA-N
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Description

(1S)-1-(oxolan-3-yl)ethan-1-ol, also known as (S)-3-hydroxytetrahydrofuran, is a chiral building block that is widely used in the synthesis of various natural products and pharmaceuticals. It has a unique structure with a cyclic ether and a hydroxyl group, which makes it an important intermediate in the chemical and pharmaceutical industries.

Scientific Research Applications

Mass Spectrometry Modeling

  • The study by Vivekananda et al. (2004) investigated the gas-phase generation and dissociation behavior of 3-hydroxyoxolan-3-yl radicals, providing insights into carbohydrate radicals incorporating the 3-hydroxyoxolan-3-yl motif, which is relevant to understanding carbohydrate chemistry and its applications in mass spectrometry (Vivekananda et al., 2004).

Chemical Synthesis

  • Reddy et al. (2016) presented an intermolecular approach to construct 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines, a process that involves carbon–carbon and carbon–oxygen bond formation. This showcases the role of similar compounds in facilitating complex organic synthesis (Reddy et al., 2016).

Methane and Ethane Oxidation

  • Sen et al. (1994) explored the selective oxidation of methane and ethane to alcohols in different solvents, indicating the potential of such compounds in industrial chemical processes (Sen et al., 1994).

Catalysis

  • Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with various compounds, exploring the conversion of glycerol into novel platform chemicals. This research underscores the utility of such compounds in catalysis and chemical transformations (Deutsch et al., 2007).

Hydrodeoxygenation Modeling

  • Koudjina et al. (2018) performed a theoretical study on the hydrotreatment of the oxolane molecule, providing insights into the process of hydrodeoxygenation in the presence of a tungsten disulfide catalyst. This research is significant for understanding the chemical processes involving such compounds in industrial applications (Koudjina et al., 2018).

Fungicidal Activity

  • Kuzenkov and Zakharychev (2009) synthesized a series of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols and demonstrated their fungicidal activity, highlighting the application of similar compounds in agrochemical research (Kuzenkov & Zakharychev, 2009).

Pharmaceutical Applications

  • Abdel-Wahab et al. (2023) discussed the synthesis of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, a compound with potential pharmaceutical applications, demonstrating the role of similar compounds in drug synthesis and development (Abdel-Wahab et al., 2023).

properties

IUPAC Name

(1S)-1-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDSHQRPKXPELC-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(oxolan-3-yl)ethan-1-ol

CAS RN

1372904-08-9
Record name (1S)-1-(oxolan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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